1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGMENTXEVJNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS No. 1255791-10-6) is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboximidamide groups are crucial for these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target enzymes or receptors .
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features that allow it to bind effectively to active sites.
- Modulation of Signaling Pathways : By interacting with key proteins involved in cellular signaling, it can influence pathways related to cell growth and apoptosis.
Anticancer Potential
Recent studies have indicated that triazole derivatives can possess anticancer properties. For example, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of various triazole derivatives on α-glucosidase, a key enzyme in carbohydrate metabolism. Compounds similar to this compound demonstrated significant inhibition with IC values ranging from 0.01 to 0.648 µM . This suggests potential applications in managing diabetes by regulating glucose levels.
Cytotoxicity Assessment
Research has also focused on the cytotoxic effects of triazole derivatives on cancer cell lines. In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies with reduced side effects .
Data Table: Biological Activity Overview
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the azide-alkyne cycloaddition reaction, a well-established method in triazole chemistry. This reaction can be catalyzed by various metal catalysts or performed under solvent-free conditions to yield high-purity products. The characterization of the compound is usually conducted using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity .
Antimicrobial Properties
Research has indicated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that triazole compounds can inhibit the growth of various bacterial strains and fungi. The presence of the hydroxy group in this compound may enhance its solubility and bioavailability, potentially improving its efficacy as an antimicrobial agent .
Anticancer Activity
Triazole derivatives have been recognized for their anticancer properties due to their ability to interfere with cellular processes. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Inhibitors of α-glucosidase can help regulate blood sugar levels by slowing down carbohydrate absorption in the intestines. Studies demonstrate that triazole derivatives can exhibit competitive inhibition against this enzyme .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring or substituents on the benzyl group can significantly influence its potency and selectivity against various biological targets. Research indicates that small changes in molecular structure can lead to substantial differences in activity profiles .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Antimicrobial Agents : Targeting infections caused by resistant bacterial strains.
- Anticancer Drugs : Developing new therapies for cancer treatment.
- Diabetes Management : As an α-glucosidase inhibitor for controlling blood sugar levels.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous triazole derivatives, supported by research findings:
Key Findings:
Fluorine Positioning : The 3-fluorobenzyl group in the target compound confers superior antifungal activity compared to 2,4-difluorophenyl analogs. Fluorine at the meta position optimizes electronic effects without steric hindrance .
Hydroxycarboximidamide Role : Derivatives lacking this group (e.g., 5-(benzylthio)-N,N-dimethyltriazole-4-carboximidamide) exhibit shifted bioactivity toward antiparasitic targets, emphasizing its role in antifungal specificity .
Triazole vs. Benzene Core : Replacement of the triazole with a benzene ring (e.g., 2-(3-fluorobenzyloxy)-N'-hydroxybenzimidamide) reduces metabolic stability and broad-spectrum efficacy, highlighting the triazole's importance in scaffold rigidity .
Synthetic Accessibility: The target compound’s synthesis via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) offers higher yields (>80%) compared to multistep routes for benzylamino-substituted analogs (e.g., Compound 1b, 60% yield) .
Research Implications and Limitations
- Advantages : The target compound’s balanced lipophilicity (logP ~2.1) and hydrogen-bonding capacity make it a promising lead for antifungal development.
- Limitations: Limited solubility in aqueous media (0.5 mg/mL in PBS) may necessitate formulation optimization for in vivo studies.
- Future Directions : Structure-activity relationship (SAR) studies exploring hybrid derivatives (e.g., combining 3-fluorobenzyl with benzylthio groups) could enhance potency and spectrum .
Preparation Methods
Synthesis of 3-Fluorobenzyl Azide
- Starting from commercially available 3-fluorobenzyl bromide or chloride, nucleophilic substitution with sodium azide in polar aprotic solvents (e.g., DMF) yields 3-fluorobenzyl azide.
- Reaction conditions: typically room temperature to 60°C, 2–12 hours.
- Purification by extraction and/or chromatography.
Preparation of Alkynyl Precursors
- Terminal alkynes such as propiolic acid derivatives or alkynyl amides serve as coupling partners.
- For the carboximidamide functionality, suitable alkynes bearing protected or activated carboxyl groups are employed.
1,3-Dipolar Cycloaddition (Click Chemistry)
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method to construct the 1,2,3-triazole ring.
- Typical catalysts: CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Solvents: mixtures of water and t-butanol or methanol.
- Reaction temperature: ambient to 60°C.
- Reaction time: 1 to 24 hours depending on substrate reactivity.
- The reaction proceeds regioselectively to give 1,4-disubstituted 1,2,3-triazoles.
Conversion of Carboxylic Acid to Hydroxycarboximidamide
- The 4-carboxylic acid group on the triazole is converted to the corresponding carboximidamide via amidination.
- Hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) are reacted with activated carboxylic acid derivatives (acid chlorides or esters) to yield the hydroxycarboximidamide.
- Activation methods include:
- Conversion of carboxylic acid to acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Use of coupling agents such as EDCI or DCC in the presence of hydroxylamine.
- Reaction conditions: mild heating (room temperature to 50°C), inert atmosphere to avoid oxidation.
- Purification by chromatography or recrystallization.
Alternative Catalytic Systems and Methods
- Zinc-mediated azide-alkyne ligation has been reported to produce 1,5-disubstituted triazoles under mild conditions, but this is less common for the 1,4-disubstituted target compound here.
- Nickel-catalyzed azide-alkyne cycloaddition has been explored but often requires optimization of solvents and ligands for good yields.
- Industrial scale synthesis may employ continuous flow reactors to improve yield and scalability.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Fluorobenzyl bromide + NaN3 | DMF, RT, 6 h | 3-Fluorobenzyl azide | Nucleophilic substitution |
| 2 | Terminal alkyne (e.g., propiolic acid derivative) | Commercial or synthesized | Alkyne precursor | For cycloaddition |
| 3 | 3-Fluorobenzyl azide + Alkyne + CuSO4 + Sodium ascorbate | H2O/t-BuOH, RT-60°C, 12 h | 1-(3-Fluorobenzyl)-1,2,3-triazole-4-carboxylic acid | Copper-catalyzed cycloaddition |
| 4 | Triazole carboxylic acid + Hydroxylamine + Coupling agent | DCM or MeOH, RT-50°C, inert atmosphere | This compound | Amidination to hydroxycarboximidamide |
Detailed Research Findings and Optimization Notes
- The presence of the fluorine atom on the benzyl ring influences the electronic environment, potentially affecting the rate of azide formation and cycloaddition efficiency; reaction times and temperatures may require adjustment.
- Purification challenges arise due to the polarity of the hydroxycarboximidamide group; reverse-phase chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) is effective.
- Yields for the CuAAC step typically range from 70% to 90%, while amidination yields vary between 60% and 85% depending on activation methods.
- Side reactions such as hydrolysis or over-oxidation are minimized by controlling moisture and oxygen exposure during the amidination step.
- Analytical characterization via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (notably for N-OH stretch), and mass spectrometry confirms product identity and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Azide formation temperature | 25–60°C | Higher temp accelerates reaction but may cause side reactions |
| CuAAC catalyst system | CuSO4 + sodium ascorbate | Ensures regioselectivity and mild conditions |
| Solvent system for CuAAC | H2O/t-BuOH or MeOH | Balances solubility and reaction rate |
| Amidination reagent | Hydroxylamine hydrochloride + EDCI/DCC | Efficient conversion to hydroxycarboximidamide |
| Purification method | Column chromatography or recrystallization | Critical for removing copper residues and side products |
| Reaction time (CuAAC) | 6–24 hours | Longer times improve yield but risk decomposition |
| Reaction time (Amidination) | 4–12 hours | Optimal to maximize conversion |
Q & A
Q. What are the recommended synthetic routes for 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide?
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a derivative with a 3-fluorobenzyl group was prepared by reacting intermediates (e.g., 6-aminoquinoline derivatives) with carboxylic acids in solvents like N-methylpyrrolidone (NMP) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) as a coupling agent. Purification is typically achieved via column chromatography with methanol/dichloromethane gradients . Similar protocols for triazole derivatives emphasize the use of azide-alkyne cycloaddition or condensation reactions, with careful control of stoichiometry and reaction time .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Low solubility is a common limitation for triazole derivatives. Methodological solutions include:
- Co-solvents : Use DMSO or ethanol at concentrations ≤1% to maintain compound stability.
- Derivatization : Introduce polar functional groups (e.g., hydroxyl or amine) to the triazole or benzyl moieties to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm regiochemistry of the triazole ring and substitution patterns on the benzyl group. CDCl₃ or DMSO-d₆ are preferred solvents .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., fluorine signatures) .
- FT-IR : Identify functional groups like the hydroxyimidamide (-N'-OH) and triazole C-N stretches .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the compound’s structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps include:
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent enzyme sources (e.g., recombinant human vs. murine isoforms) and buffer systems.
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to account for potency fluctuations.
- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational approaches support pharmacokinetic optimization?
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP and polar surface area (PSA) calculations .
- Docking Studies : Map interactions with target proteins (e.g., histone deacetylases) to guide functional group modifications.
- QSAR Models : Corrogate substituent effects (e.g., fluorine position on benzyl) with bioactivity data from analogues .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
SAR studies focus on:
- Fluorine Substitution : Compare 3-fluorobenzyl vs. 4-fluorobenzyl analogues to assess steric/electronic impacts on target binding .
- Triazole Modifications : Replace N-hydroxyimidamide with carboxamide or nitrile groups to probe hydrogen-bonding requirements .
- Benzyl Ring Diversification : Introduce methyl, methoxy, or halogens to explore hydrophobic pocket interactions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
